molecular formula C22H19N5O3S2 B2533901 10-(4-ethylbenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892743-31-6

10-(4-ethylbenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2533901
CAS No.: 892743-31-6
M. Wt: 465.55
InChI Key: IYMGCVKCGOXYGP-UHFFFAOYSA-N
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Description

10-(4-ethylbenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with a unique structure that includes a sulfonyl group, a methoxyphenyl group, and a thia-tetraazatricyclo framework

Preparation Methods

The synthesis of 10-(4-ethylbenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps. The synthetic route typically starts with the preparation of the core thia-tetraazatricyclo framework, followed by the introduction of the sulfonyl and methoxyphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

10-(4-ethylbenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity for certain targets. The overall effect of the compound is determined by the combination of these interactions and the specific pathways involved.

Comparison with Similar Compounds

Similar compounds to 10-(4-ethylbenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine include:

The uniqueness of this compound lies in its combination of functional groups and the resulting properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

10-(4-ethylphenyl)sulfonyl-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S2/c1-3-14-8-10-15(11-9-14)32(28,29)22-21-24-20(23-16-6-4-5-7-18(16)30-2)19-17(12-13-31-19)27(21)26-25-22/h4-13H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMGCVKCGOXYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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